molecular formula C24H19O2+ B396414 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium CAS No. 2907-13-3

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

Cat. No. B396414
CAS RN: 2907-13-3
M. Wt: 339.4g/mol
InChI Key: OGIPOZUPFZCZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methoxyphenyl)-4,6-diphenylpyrylium” is a pyrylium salt. Pyrylium salts are aromatic organic compounds with a six-membered ring structure, similar to benzene, but with an oxygen atom replacing one of the carbon atoms and carrying a positive charge. The “2-(4-Methoxyphenyl)” part of the name suggests a methoxyphenyl group attached to the second carbon of the pyrylium ring. The “4,6-diphenyl” part suggests phenyl groups attached to the fourth and sixth carbons of the ring .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. Pyrylium salts have a planar, aromatic ring structure. The presence of the methoxyphenyl and phenyl groups would likely add complexity to the structure and could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

Pyrylium salts are known to be reactive, particularly towards nucleophiles, due to the positive charge on the oxygen atom. They can undergo reactions such as addition, substitution, and cycloaddition .

Scientific Research Applications

Synthesis and Structural Analysis

  • A base-catalyzed reaction involving 3,4,5-trimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile synthesizes a compound closely related to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium. This synthesis contributes to the construction of bioactive heterocycles, demonstrating the compound's relevance in chemical synthesis (Kavitha et al., 2006).

Optical Properties and Applications

  • A study on ultraviolet absorbers in the 2-(2-Hydroxyaryl)-1,3,5-triazine class, including derivatives of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, revealed their potential use in fluorescence spectroscopy and X-ray structure analysis. This suggests applications in material sciences and analytical chemistry (Keck et al., 1998).

Photoinitiators and Polymerization

  • Research on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a compound structurally similar to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, shows its efficiency as a photoinitiator for free radical photopolymerization under UV or visible LED irradiation. This indicates potential applications in the development of new materials and technologies in polymer chemistry (Zhang et al., 2014).

Corrosion Inhibition

  • A study on analogues of (2Z,4E)-3-hydroxy-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, which are chemically related to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, explored their corrosion inhibition properties. This research highlights potential applications in the field of materials protection and corrosion science (Momin et al., 2016).

Nonlinear Optical Properties

  • The nonlinear optical properties of compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, which is structurally related to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, have been studied. This indicates potential applications in optical devices and materials science (Mostaghni et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a dye or pigment, the mechanism of action would likely involve the compound’s ability to absorb and emit light .

Future Directions

The study of pyrylium salts and related compounds is an active area of research, with potential applications in areas such as dyes, pigments, and organic synthesis . Further study of “2-(4-Methoxyphenyl)-4,6-diphenylpyrylium” could reveal interesting properties and potential applications.

properties

IUPAC Name

2-(4-methoxyphenyl)-4,6-diphenylpyrylium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O2/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19/h2-17H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPOZUPFZCZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951673
Record name 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

CAS RN

2907-13-3
Record name 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIPHENYL-6-(4-METHOXYPHENYL)PYRYLIUM TETRAFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.